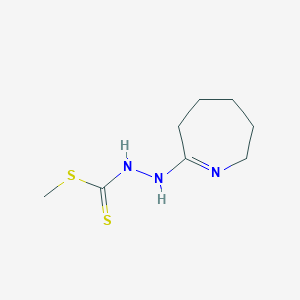

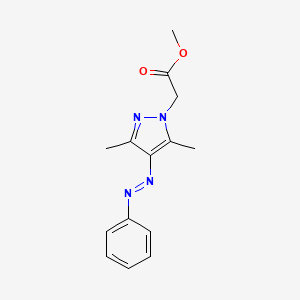

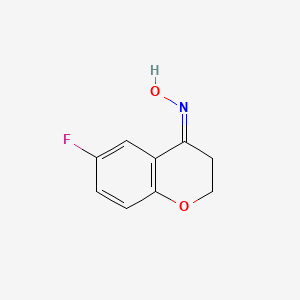

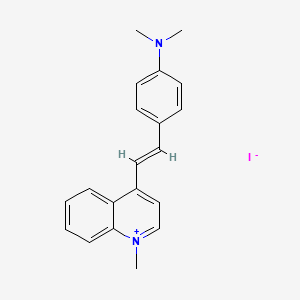

![molecular formula C40H36OP2 B3336196 Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether CAS No. 205497-64-9](/img/structure/B3336196.png)

Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of New Phosphines

This compound is part of the tertiary phosphines family, which contains only P–C bonds . The synthesis and reactions of tertiary phosphines have been extensively studied, and various synthetic approaches to new phosphines have been summarized and reviewed . This compound can be synthesized by reacting organomagnesium reagents with corresponding chlorophosphines .

Ligand for Organotransition Metal Species

Bidentate phosphine ligands, such as this compound, have been used to stabilize and/or activate organotransition metal species . The properties such as the electronic nature, the steric requirements, or solubility of the ligand and their corresponding metal complexes can be fine-tuned to suit the desired application .

Synthesis of 1,2-Bis(2,6-dimethylphenylphosphino)ethane

This compound is involved in the synthesis of 1,2-bis(2,6-dimethylphenylphosphino)ethane . The synthesis involves the reaction of in situ prepared lithium salt of 2-bromo-m-xylene with 1,2-bis(dichlorophosphino)ethane in diethylether .

Phosphorescent Copper(I) Halide Complexes

This compound has been used in the synthesis of strongly phosphorescent copper(I) halide complexes . The complexes were synthesized by reacting CuX with the diphosphine ligand in a 1:1 molar ratio .

Design of New Phosphines

The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties .

Synthesis of P-stereogenic Compounds

This compound can be used in the synthesis of P-stereogenic compounds . A short and important review overviews the advanced synthetic approaches to P-stereogenic compounds including P-stereogenic phosphines .

Wirkmechanismus

Target of Action

Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether, also known as (oxybis(2,1-phenylene))bis(di-o-tolylphosphine), is a type of phosphine ligand . Phosphine ligands are commonly used in various inorganic reactions, particularly in the field of catalysis . They bind to metal ions, acting as a chelating agent .

Mode of Action

The compound interacts with its targets, primarily metal ions, through the phosphorus atoms . This interaction results in the formation of a metal-phosphine complex. The nature of these complexes can be fine-tuned by modifying the organic substituents on the phosphorus atom .

Biochemical Pathways

Phosphine ligands like bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether are known to play a crucial role in various catalytic processes . For instance, they are used in the ruthenium-catalyzed green synthesis of amines from amines and alcohols via a borrowing hydrogen reaction .

Result of Action

The primary result of the action of Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether is the formation of metal-phosphine complexes . These complexes can then participate in various catalytic reactions, influencing the rate and selectivity of these reactions .

Eigenschaften

IUPAC Name |

[2-[2-bis(2-methylphenyl)phosphanylphenoxy]phenyl]-bis(2-methylphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36OP2/c1-29-17-5-11-23-35(29)42(36-24-12-6-18-30(36)2)39-27-15-9-21-33(39)41-34-22-10-16-28-40(34)43(37-25-13-7-19-31(37)3)38-26-14-8-20-32(38)4/h5-28H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVPCSCVFCSULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5C)C6=CC=CC=C6C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36OP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.